Z-Trp-Ala-OH

Vue d'ensemble

Description

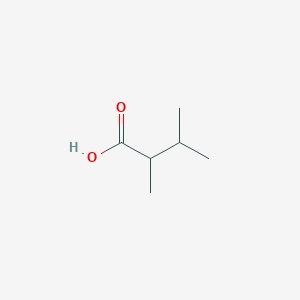

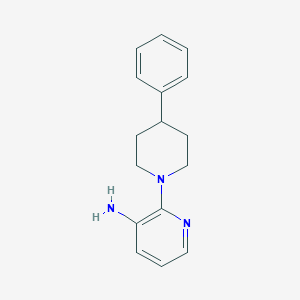

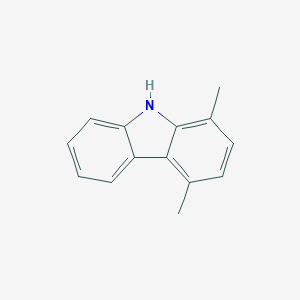

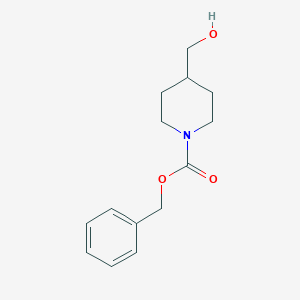

Z-Trp-Ala-OH, also known as Z-ALA-TRP-OH, is a chemical compound with the molecular formula C22H23N3O5 and a molecular weight of 409.44 . It appears as a white powder .

Synthesis Analysis

The synthesis of Z-Trp-Ala-OH involves complex chemical reactions. A study suggests that the preparation of such peptides is achieved in solution and on solid phase directly from the corresponding sequences having an iodo-aryl amino acid through an intramolecular palladium-catalysed C–H activation process . Another source suggests a multi-step reaction with 2 steps involving SOCl2/tetrahydrofuran and 85 percent/Et3N/acetonitrile; H2O .Applications De Recherche Scientifique

Proline Cis-Trans Isomerization in Oligopeptides : NMR studies revealed that substituting Ala with Trp in oligopeptides slows the rate of proline cis-trans interconversion. This implies a role for Z-Trp-Ala-OH in studying protein folding kinetics (Grathwohl & Wüthrich, 1981).

Synthesis in Food Industry : A study on green technologies for producing high-solubility, low-toxicity compounds in the food industry noted the synthesis of Z-Ala-Phe from Z-Ala-OH, indicating potential applications for Z-Trp-Ala-OH in similar processes (Ungaro et al., 2015).

Protein Adsorption Studies : Research on the adsorption of proteins modified with tryptophan-rich peptides, such as Z-Trp-Ala-OH, provides insights into the block copolymer nature of these proteins and their interaction with surfaces (Malmsten & Veide, 1996).

HPLC Racemization Test : HPLC tests using tryptophan peptides, including Z-Trp-Ala-OH, have been developed to monitor racemization in peptide synthesis, demonstrating its utility in analytical chemistry (Griehl, Weigt, & Jeschkeit, 1994).

Structural Studies in Peptide Synthesis : The synthesis and X-ray diffraction analysis of Z-L-Ala-DL-(alpha Me)Trp-NH2 dipeptides suggest potential uses for Z-Trp-Ala-OH in exploring peptide structures (Formaggio et al., 2009).

Fluorescent Dye and Amino Acid Interaction : A study on the interaction of fluorescent pyrylium dyes with amino acids found that Z-Trp-OH strongly quenches the emission of these molecules, indicating potential applications in fluorescence studies (Beltrán et al., 2020).

Peptide Synthesis Catalyzed by Pepsin : Research on peptide synthesis catalyzed by pepsin in organic solvents, including the formation of peptides such as Z-Ala-Ala-Trp-OH, suggests the relevance of Z-Trp-Ala-OH in enzymatic synthesis studies (Anisimova et al., 1994).

Self-Assembly of Modified Amino Acids : A study on the self-assembly of modified amino acids, including Z-Trp-OH, found well-defined structures like fibers and spherical assemblies, indicating applications in material science and novel material fabrication (Gour et al., 2021).

Safety And Hazards

The safety data sheet for Z-Trp-Ala-OH suggests that it should be used only for R&D and not for medicinal, household, or other use . In case of accidental release, it’s advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . The chemical should be collected and arranged for disposal in suitable and closed containers .

Propriétés

IUPAC Name |

(2S)-2-[[(2S)-3-(1H-indol-3-yl)-2-(phenylmethoxycarbonylamino)propanoyl]amino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23N3O5/c1-14(21(27)28)24-20(26)19(11-16-12-23-18-10-6-5-9-17(16)18)25-22(29)30-13-15-7-3-2-4-8-15/h2-10,12,14,19,23H,11,13H2,1H3,(H,24,26)(H,25,29)(H,27,28)/t14-,19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFXRFCJEJWEXLU-LIRRHRJNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)O)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Z-Trp-Ala-OH | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-Diacetyloxy-1,9-dihydroxy-15-[(2R,3S)-2-hydroxy-3-(pentanoylamino)-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B105098.png)